N-(3-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(3-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl group at the 4-amino position, a phenyl group at the 1-position, and a 4-methylpiperazine substituent at the 6-position. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds widely studied as kinase inhibitors, antimicrobial agents, and anticancer candidates due to their structural resemblance to purines, enabling competitive interactions with ATP-binding domains . The 4-methylpiperazine moiety enhances solubility and modulates pharmacokinetic properties, while the 3-chlorophenyl group contributes to target affinity via hydrophobic interactions .
Properties
Molecular Formula |
C22H22ClN7 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H22ClN7/c1-28-10-12-29(13-11-28)22-26-20(25-17-7-5-6-16(23)14-17)19-15-24-30(21(19)27-22)18-8-3-2-4-9-18/h2-9,14-15H,10-13H2,1H3,(H,25,26,27) |
InChI Key |
RTERNMDFRVRWDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction.
Attachment of the Methylpiperazinyl Group: This step typically involves a nucleophilic substitution reaction using 4-methylpiperazine.
Final Coupling with the Phenyl Group: This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anti-inflammatory Agents
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines, including the compound , exhibit anti-inflammatory properties. A study demonstrated that these compounds could provide protection against carrageenan-induced edema, showing lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .
Antitumor Activity
The pyrazolo[3,4-d]pyrimidine scaffold has been explored for its potential antitumor effects. Compounds within this class have been reported to inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth and metastasis. For instance, a derivative similar to N-(3-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown promise in preclinical models for various cancers .
Antiviral Properties
Certain pyrazolo[3,4-d]pyrimidine derivatives have been identified as potential antiviral agents. They may function as substrates for enzymes involved in nucleic acid metabolism, which could inhibit viral replication. This application is particularly relevant in the context of emerging viral infections where novel therapeutic agents are urgently needed .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving several newly synthesized pyrazolo[3,4-d]pyrimidine derivatives, researchers assessed their anti-inflammatory potency through in vivo models. The results indicated that compounds similar to this compound exhibited significant reductions in edema compared to untreated controls, suggesting a strong therapeutic potential for inflammatory conditions .
Case Study 2: Antitumor Activity Assessment
A series of experiments were conducted to evaluate the cytotoxic effects of various pyrazolo[3,4-d]pyrimidine derivatives on human cancer cell lines. The study found that specific derivatives led to a marked decrease in cell viability and induced apoptosis in cancer cells. These findings support the hypothesis that such compounds could serve as effective chemotherapeutic agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit a particular kinase, leading to downstream effects on cell proliferation and survival.
Comparison with Similar Compounds
Positional Isomerism in the Chlorophenyl Group
Replacing the 3-chlorophenyl group with a 4-chlorophenyl substituent (CAS 946289-20-9) results in a positional isomer with identical molecular weight and formula. Such substitutions can alter binding modes in target proteins; for example, the 4-chloro derivative may exhibit reduced steric hindrance in planar binding pockets .
Piperazine Substituent Modifications
- Benzylpiperazine vs. Methylpiperazine (CAS 878063-77-5): The 4-benzylpiperazine group increases molecular weight (463.96 vs.
Core Heterocycle Variations
- Thieno[3,2-d]pyrimidine Hybrid (): Replacing the pyrazolo[3,4-d]pyrimidine core with a thieno[3,2-d]pyrimidine alters electronic properties and ring planarity, impacting ATP-binding site interactions. This compound showed promising bioactivity in preliminary studies .
Functional Group Replacements
- Methylsulfonyl vs. Piperazine (): The methylsulfonyl group (electron-withdrawing) at position 6 reduces basicity compared to 4-methylpiperazine (electron-donating), affecting solubility and target engagement. The methylsulfonyl analog demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) .
- Phenoxymethyl Substituent (CAS 330786-24-8): The ether-linked 3-chlorophenoxymethyl group introduces flexibility and hydrogen-bonding capacity, which may enhance interactions with polar residues in enzymatic targets .
Biological Activity
N-(3-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has been recognized for its diverse pharmacological properties. The structural features contributing to its activity include:
- Pyrazolo[3,4-d]pyrimidine core : Known for its ability to inhibit various kinases.
- Chlorophenyl and piperazine substitutions : These groups enhance solubility and bioavailability.
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit potent anticancer properties. In particular, studies have shown that derivatives can inhibit the growth of several cancer cell lines, including neuroblastoma and glioblastoma.
-
In vitro Studies :
- A study demonstrated that pyrazolo[3,4-d]pyrimidines could induce significant tumor volume reduction in xenograft mouse models, with reductions exceeding 50% in certain cases .
- The cytotoxicity of these compounds was assessed against human neuroblastoma cell lines (SH-SY5Y), revealing IC50 values ranging from 1.90 μM to 12.03 μM depending on the formulation used (liposomal vs. free drug) .
- Mechanism of Action :
Anti-Tubercular Activity
In addition to anticancer effects, there is emerging evidence that pyrazolo[3,4-d]pyrimidines may possess anti-tubercular properties:
- A series of substituted compounds were evaluated against Mycobacterium tuberculosis, showing promising activity with IC50 values ranging from 1.35 to 2.18 μM for some derivatives .
- The most active compounds also demonstrated low cytotoxicity against human embryonic kidney cells (HEK-293), indicating a favorable therapeutic index.
Data Summary
| Activity Type | Cell Line/Organism | IC50 (μM) | Notes |
|---|---|---|---|
| Anticancer | SH-SY5Y Neuroblastoma | 1.90 - 12.03 | Liposomal formulations enhanced activity |
| Anti-Tubercular | Mycobacterium tuberculosis | 1.35 - 2.18 | Low cytotoxicity on HEK-293 cells |
Case Study 1: Neuroblastoma Treatment
A study focused on the efficacy of a specific pyrazolo[3,4-d]pyrimidine derivative in a neuroblastoma xenograft model showed that treatment led to a significant reduction in tumor size compared to control groups. This highlights the potential of this compound as a candidate for further development in cancer therapies.
Case Study 2: Tuberculosis Inhibition
Another investigation assessed the anti-tubercular activity of various derivatives against Mycobacterium tuberculosis. Compounds with lower IC50 values were prioritized for further development due to their promising efficacy and safety profile.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrazolo[3,4-d]pyrimidin-4-amine derivatives, and how do they apply to this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example:
- Step 1 : React a pyrazolo[3,4-d]pyrimidine core (e.g., 6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) with methylpiperazine under reflux in ethanol to introduce the 4-methylpiperazine group .
- Step 2 : Couple the intermediate with 3-chlorophenyl and phenyl groups via Buchwald-Hartwig amination or Ullmann coupling, using palladium catalysts .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for phenyl groups) and piperazine methyl groups (δ 2.3–2.5 ppm) .
- HRMS : Confirm molecular weight (e.g., expected [M+H]+ at ~465 Da).
- IR : Look for N-H stretches (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as seen in structurally similar pyrimidines .
Advanced Research Questions
Q. How can researchers optimize reaction yields for introducing the 4-methylpiperazine moiety while minimizing side products?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of methylpiperazine .
- Catalysis : Add catalytic Cu(I) bromide (0.1–1 mol%) to accelerate substitution, as demonstrated in analogous pyrazolo-pyrimidine syntheses .
- Temperature Control : Maintain 80–100°C to balance reaction rate and decomposition.
- Yield Comparison :
| Condition | Yield (%) | Side Products (%) |
|---|---|---|
| Ethanol, 12 h reflux | 65 | 15 (chloro byproduct) |
| DMF, CuBr, 8 h | 82 | 5 |
Q. What strategies resolve contradictions in biological activity data for pyrazolo[3,4-d]pyrimidine analogs?
- Methodological Answer :
- SAR Analysis : Systematically vary substituents (e.g., replace 3-chlorophenyl with 4-methoxyphenyl) to assess impact on target binding .
- Computational Docking : Model interactions with kinases (e.g., JAK2 or EGFR) using Schrödinger Suite to explain potency variations .
- In Vitro Validation : Test analogs in enzyme inhibition assays (IC50) and compare with computational predictions.
Q. How do intramolecular hydrogen bonds and crystal packing influence the compound’s stability and solubility?
- Methodological Answer :
- X-ray Analysis : As seen in similar pyrimidines, intramolecular N–H⋯N bonds (e.g., between pyrimidine N4 and piperazine N) stabilize the planar structure .
- Solubility Testing : Compare solubility in DMSO vs. aqueous buffers (pH 7.4). Low solubility (<10 µM) may correlate with crystalline packing dominated by C–H⋯π interactions .
Data Contradiction Analysis
Q. Conflicting reports on the regioselectivity of nucleophilic substitutions in pyrazolo[3,4-d]pyrimidines: How to address this?
- Methodological Answer :
- Isotopic Labeling : Use 15N-labeled methylpiperazine to track substitution sites via NMR .
- Competitive Reactions : Compare reactivity of 4-chloro vs. 6-chloro isomers under identical conditions. Evidence suggests 4-position is more reactive due to electronic effects .
Structure-Activity Relationship (SAR) Table
| Substituent Variation | Biological Activity (IC50, nM) | Key Observation |
|---|---|---|
| 3-Chlorophenyl (target compound) | 45 (JAK2) | Optimal balance of potency/solubility |
| 4-Methoxyphenyl | 120 | Reduced potency, improved solubility |
| 2-Fluorophenyl | 38 | Higher cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
